N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide
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Overview
Description
N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of dichloropentyl, dihydrobenzodioxin, and methylsulphamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by a series of reactions to introduce the necessary functional groups. For example, the chlorination of a suitable precursor with N-chlorosuccinimide (NCS) can be followed by oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form the desired intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide
- 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,5-dichlorophenyl)thiazol-2-yl)benzamide
Uniqueness
N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulphamoyl)-1,4-benzodioxin-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
94134-91-5 |
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Molecular Formula |
C15H20Cl2N2O5S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-(2,5-dichloropentyl)-7-(methylsulfamoyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C15H20Cl2N2O5S/c1-18-25(21,22)11-7-12(14-13(8-11)23-5-6-24-14)15(20)19-9-10(17)3-2-4-16/h7-8,10,18H,2-6,9H2,1H3,(H,19,20) |
InChI Key |
BBCZXKQLUMQEFC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)OCCO2)C(=O)NCC(CCCCl)Cl |
Origin of Product |
United States |
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